REACTION_CXSMILES
|
C1C=CC(C(Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[CH:28][C:27]=1[N+:35]([O-:37])=[O:36])(=O)C.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[OH:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[CH:28][C:27]=1[N+:35]([O-:37])=[O:36]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Followed by a careful wash with DMF (3×2 min) and methanol (3×2 min)
|
Duration
|
2 min
|
Type
|
ADDITION
|
Details
|
The resin was treated with a solution of 2-phanyl-ethyl amine (2M, 10 ml) in dichloromethane for 1 h at rt
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
and for 3 h at rt
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
then washed with dichloromethane (3×2 min)
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
36.1 mg resin was added 1% TFA in DCM 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
added hexane
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |